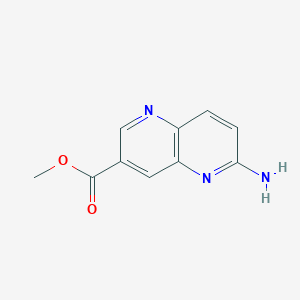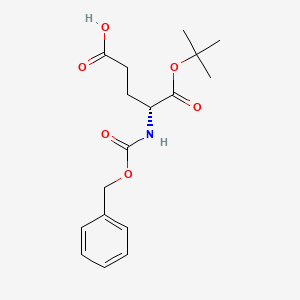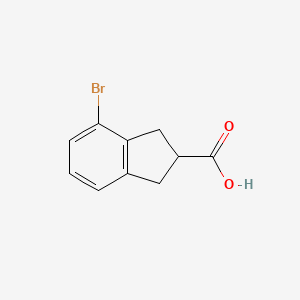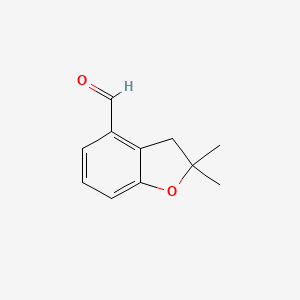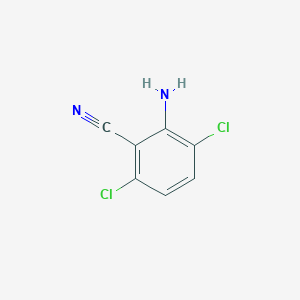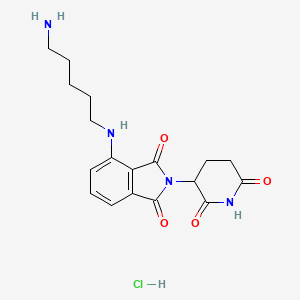
Thalidomide-NH-C5-NH2 (hydrochloride)
概要
説明
Thalidomide-NH-C5-NH2 (hydrochloride) is a synthesized compound that incorporates a thalidomide-based cereblon ligand and an alkylC5 linker with a terminal amine. This compound is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs), which are a novel class of therapeutic agents designed to degrade specific proteins within cells .
作用機序
Target of Action
The primary target of Thalidomide-NH-C5-NH2 (hydrochloride), also known as Pomalidomide - linker 4, is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide-NH-C5-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound binds to CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Biochemical Pathways
The biochemical pathway affected by Thalidomide-NH-C5-NH2 (hydrochloride) involves the ubiquitin-proteasome system . By binding to CRBN, the compound induces the recruitment of non-native substrates to CRL4 CRBN, leading to their degradation . This process can alter the levels of various proteins within the cell, impacting multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a synthesized e3 ligase ligand-linker conjugate used in protac technology
Result of Action
The result of Thalidomide-NH-C5-NH2 (hydrochloride)'s action is the selective degradation of target proteins . By binding to CRBN and recruiting non-native substrates to CRL4 CRBN, the compound leads to the degradation of these substrates . This can result in the alteration of protein levels within the cell, potentially leading to various molecular and cellular effects.
生化学分析
Biochemical Properties
Thalidomide-NH-C5-NH2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it incorporates the Thalidomide based cereblon ligand . The nature of these interactions is crucial for the functioning of the compound.
Cellular Effects
The effects of Thalidomide-NH-C5-NH2 (hydrochloride) on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thalidomide-NH-C5-NH2 (hydrochloride) exerts its effects at the molecular level. It incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC technology . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Thalidomide-NH-C5-NH2 (hydrochloride) over time in laboratory settings are significant. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thalidomide-NH-C5-NH2 (hydrochloride) vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Thalidomide-NH-C5-NH2 (hydrochloride) is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Thalidomide-NH-C5-NH2 (hydrochloride) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Thalidomide-NH-C5-NH2 (hydrochloride) and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
The synthesis of Thalidomide-NH-C5-NH2 (hydrochloride) involves the conjugation of a thalidomide-based cereblon ligand with an alkylC5 linker and a terminal amine. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require specific temperature and pH conditions to ensure the successful formation of the desired product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
Thalidomide-NH-C5-NH2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Thalidomide-NH-C5-NH2 (hydrochloride) has several scientific research applications, including:
類似化合物との比較
Thalidomide-NH-C5-NH2 (hydrochloride) can be compared with other similar compounds, such as:
Lenalidomide: Another thalidomide derivative with similar cereblon-binding properties but different therapeutic applications.
Pomalidomide: A more potent derivative of thalidomide with enhanced anti-cancer properties.
C5 Lenalidomine-C6-NH2 hydrochloride: A similar compound used in PROTAC research with a different linker structure.
Thalidomide-NH-C5-NH2 (hydrochloride) is unique in its specific linker structure and its application in PROTAC technology, which sets it apart from other thalidomide derivatives .
特性
IUPAC Name |
4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRWFHGNHTFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)
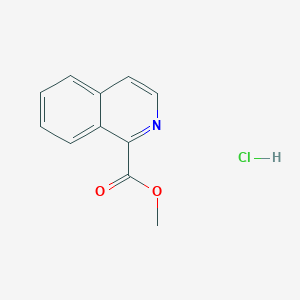
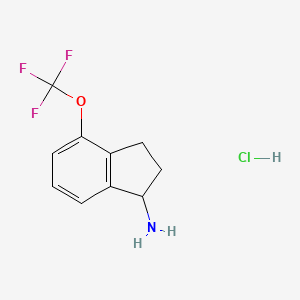
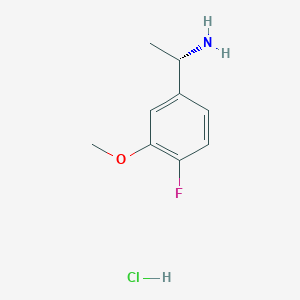
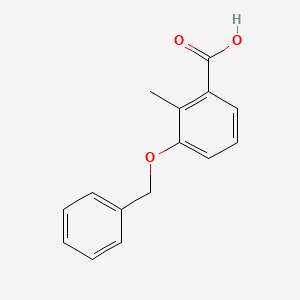
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B3115287.png)
